molecular formula C14H24N4O B5713138 N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B5713138
M. Wt: 264.37 g/mol
InChI Key: SGZHZQZATSQJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is a urea derivative featuring a cyclohexyl group attached to one nitrogen atom and a substituted pyrazole-methyl group on the other. The pyrazole moiety is substituted with an ethyl group at the N1 position and a methyl group at the C3 position, with a methylene bridge linking the pyrazole’s C4 position to the urea backbone. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1-cyclohexyl-3-[(1-ethyl-3-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-3-18-10-12(11(2)17-18)9-15-14(19)16-13-7-5-4-6-8-13/h10,13H,3-9H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHZQZATSQJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with a pyrazole derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the isocyanate carbon, forming the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems for reagent addition and temperature control further enhances the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the urea moiety.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The target compound’s structural analogs differ primarily in substituents on the urea backbone and pyrazole ring. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Urea Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Melting Point (°C) Key Properties
N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea (Target) C14H22N4O* 262.35* R1: Cyclohexyl; R2: Pyrazole-CH2 Not reported Higher lipophilicity vs. phenyl analogs
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C15H20N4O 278.35 R1: Ethyl; R2: Phenyl-pyrazole-CH2 148–150 Moderate solubility in polar solvents
1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) C14H18N4O 264.32 R1: Ethyl; R2: Phenyl-pyrazole-CH2 135–137 Lower thermal stability vs. 9a
1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-tetrahydropyrimidin-4-yl)urea C13H19N5O3 309.33 R1: Cyclohexyl; R2: Pyrimidine 215–217 High crystallinity, low solubility

*Calculated based on structural analysis.

Substituent Effects on Properties

  • Cyclohexyl vs. Cyclohexyl’s bulkiness may also lower melting points compared to planar phenyl derivatives due to reduced crystallinity .
  • Pyrazole Substitution : Ethyl and methyl groups on the pyrazole ring (Target, 9a, 9b) stabilize the ring’s conformation, as evidenced by consistent infrared (IR) spectra showing N-H stretching at ~3300 cm⁻¹ and C=O absorption at ~1680 cm⁻¹ .

Biological Activity

N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

  • Chemical Name : this compound
  • Molecular Formula : C14H24N4O
  • Molecular Weight : 264.36656 g/mol
  • CAS Number : 1216013-67-0

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in cell proliferation and apoptosis. The pyrazole moiety is known for its role in modulating various signaling pathways, including those associated with cancer cell growth and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
MCF70.01Inhibition of cell proliferation
NCI-H4600.03Induction of apoptosis
A54926Cell cycle arrest
Hep-23.25Cytotoxic effects
P81517.82Apoptosis induction

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to exhibit significant anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.

Case Study

A notable study conducted by Mohareb et al. demonstrated that derivatives of pyrazole significantly reduced inflammation markers in vitro. The study utilized a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, showing that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further studies are necessary to establish its long-term effects and safety in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters under reflux in ethanol or THF .
  • Step 2 : Functionalize the pyrazole at the 4-position using reductive amination or alkylation to introduce the methylene group .
  • Step 3 : React the pyrazole intermediate with cyclohexyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to form the urea linkage .
  • Characterization : Use 1H^1H NMR to confirm proton environments (e.g., urea NH at δ 5.8–6.2 ppm), LC-MS for molecular ion validation, and IR spectroscopy to detect urea C=O stretches (~1640–1680 cm1^{-1}) .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Workflow :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target ≥95% purity .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

Q. What solvents and conditions optimize solubility for biological assays?

  • Solubility Profile :

  • Polar solvents : DMSO (≥10 mg/mL at 25°C) for stock solutions.
  • Aqueous buffers : Use <1% DMSO in PBS (pH 7.4) to avoid cytotoxicity.
  • Precipitation Mitigation : Pre-filter (0.22 µm) solutions and validate stability via UV-Vis (λ = 270–300 nm) .

Q. What safety protocols are critical during handling?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Use fume hoods for synthesis; monitor airborne exposure with OSHA-compliant detectors (TLV: 1 mg/m³) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Process Optimization :

  • Catalysis : Employ Pd/C (5% wt) for hydrogenation steps to reduce byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) for pyrazole formation at 120°C .
  • Continuous Flow Systems : Improve reproducibility using microreactors for urea coupling (residence time: 2–5 min) .

Q. What computational strategies predict biological targets and mechanism of action?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; predicted ΔG = -9.2 kcal/mol) .
  • PASS Prediction : Screen for anti-inflammatory (Pa = 0.78) or anticancer (Pa = 0.65) activity via PharmaExpert .
  • MD Simulations : Validate binding stability (RMSD < 2 Å over 100 ns) using GROMACS .

Q. How to resolve contradictions in SAR studies for urea derivatives?

  • Data Reconciliation :

  • Meta-Analysis : Compare IC50_{50} values across analogs (e.g., pyrazole vs. triazole substitutions) using ANOVA (p < 0.05) .
  • 3D-QSAR : Build CoMFA models (q2^2 > 0.6) to identify steric/electrostatic drivers of activity .
  • Experimental Validation : Retest disputed compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

Q. What advanced techniques characterize degradation products under stress conditions?

  • Stability Studies :

  • Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hr) and analyze via HPLC-UV/HRMS. Major degradant: Hydrolyzed urea (m/z 245.1) .
  • LC-QTOF : Identify oxidative products (e.g., N-oxide at m/z 348.2) using positive ESI mode .
  • Kinetic Modeling : Calculate t90_{90} (shelf-life) via Arrhenius plots (Ea_a = 45 kJ/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.